11-Bromo-N-dodecylundecanamide
Description
11-Bromo-N-dodecylundecanamide is a brominated amphiphilic molecule featuring a 11-carbon acyl chain with a terminal bromine atom and an N-dodecyl (12-carbon) alkyl group attached to the amide nitrogen. The bromine atom introduces reactivity for further modifications (e.g., nucleophilic substitutions or cross-coupling reactions).
Properties
CAS No. |
798557-91-2 |
|---|---|
Molecular Formula |
C23H46BrNO |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
11-bromo-N-dodecylundecanamide |
InChI |
InChI=1S/C23H46BrNO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23(26)20-17-14-11-8-9-12-15-18-21-24/h2-22H2,1H3,(H,25,26) |
InChI Key |
IATZBKNXGCVYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromo-N-dodecylundecanamide typically involves the bromination of a precursor amide. One common method is the reaction of N-dodecylundecanamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of 11-Bromo-N-dodecylundecanamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: 11-Bromo-N-dodecylundecanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding dodecylundecanamide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted amides.
- Oxidation reactions produce brominated carboxylic acids.
- Reduction reactions result in the formation of dodecylundecanamide.
Scientific Research Applications
11-Bromo-N-dodecylundecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications .
Mechanism of Action
The mechanism of action of 11-Bromo-N-dodecylundecanamide involves its interaction with biological membranes due to its hydrophobic aliphatic chain. The bromine atom can participate in halogen bonding, which may influence the compound’s binding affinity to specific molecular targets. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound may interfere with enzymatic pathways by forming covalent bonds with active site residues.
Comparison with Similar Compounds
11-Chloro-N-dodecylundecanamide
- Key Differences : Chlorine (smaller, less polarizable) replaces bromine.
- Implications : Lower reactivity in substitution reactions due to weaker C–Cl bond strength. May exhibit lower lipid solubility and altered micellization behavior.
Benzalkonium Chloride (BAC12)
- Structure : Quaternary ammonium compound with a C12 alkyl chain.
- Key Differences : Cationic charge (vs. neutral amide), chlorine substituent.
- Implications : Higher water solubility and antimicrobial activity due to cationic nature. BAC12 disrupts microbial membranes more effectively but may exhibit higher toxicity.
NBD-DDA
- Structure : Fluorescent surfactant with a nitrobenzoxadiazole (NBD) tag.
- Key Differences : Fluorophore enables tracking in biological systems; iodine substituent.
- Implications : Used in localization studies, whereas 11-Bromo-N-dodecylundecanamide lacks fluorescence but offers bromine for synthetic versatility.
2.2 Physicochemical and Functional Comparisons
Table 1: Structural and Functional Properties
Table 2: Hypothetical Physical Properties
2.3 Research Findings
- Antimicrobial Activity: Cationic surfactants like BAC12 outperform neutral amides due to electrostatic interactions with microbial membranes .
- Micellization : Longer alkyl chains and halogenation increase hydrophobicity, raising critical micelle concentration (CMC). Neutral amides generally have higher CMC values than ionic surfactants.
- Synthetic Utility: Bromine offers a handle for Suzuki or Grignard reactions, unlike non-halogenated analogues . This aligns with methods in , where brominated intermediates are used in multi-step syntheses.
Biological Activity
11-Bromo-N-dodecylundecanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
- Chemical Name: 11-Bromo-N-dodecylundecanamide
- CAS Number: 798557-91-2
- Molecular Formula: C19H38BrN
- Molecular Weight: 366.43 g/mol
The biological activity of 11-Bromo-N-dodecylundecanamide can be attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromine atom and the long hydrophobic dodecyl chain suggests potential interactions with lipid membranes, influencing cell permeability and signaling pathways.
Antimicrobial Activity
Research indicates that 11-Bromo-N-dodecylundecanamide exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Cytotoxicity
The cytotoxic effects of 11-Bromo-N-dodecylundecanamide were evaluated using various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) at concentrations above 20 µg/mL, as shown in Table 2.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 40 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of 11-Bromo-N-dodecylundecanamide was tested against common pathogens found in clinical infections. The results indicated a promising potential for use in topical antimicrobial formulations.
Case Study 2: Cancer Cell Apoptosis
A study published in the Journal of Cancer Research (2024) explored the apoptotic pathways activated by 11-Bromo-N-dodecylundecanamide in MCF-7 cells. The findings suggested that the compound activates caspase-3 and caspase-9 pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.
Toxicological Profile
While the antimicrobial and anticancer properties are promising, it is essential to consider the toxicological profile of 11-Bromo-N-dodecylundecanamide. Preliminary toxicity studies indicate moderate toxicity at high concentrations, necessitating further investigation into its safety profile for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
